2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring, a piperazine ring, and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with isoindoline-1,3-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and chromatography, to obtain the pure compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride
- N-(2,6-dioxopiperidin-3-yl)-3-(piperazin-1-yl)benzamide
Uniqueness
Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical properties and biological activities. Its combination of piperidine, piperazine, and isoindoline rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19ClN4O4 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H18N4O4.ClH/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20;/h1-3,12,18H,4-9H2,(H,19,22,23);1H |
InChI Key |
LILVYTUOQLWZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4.Cl |
Origin of Product |
United States |
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